1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene
Brand Name: Vulcanchem
CAS No.: 2383809-36-5
VCID: VC11650525
InChI: InChI=1S/C9H10BrFO/c1-3-12-9-6(2)8(11)5-4-7(9)10/h4-5H,3H2,1-2H3
SMILES: CCOC1=C(C=CC(=C1C)F)Br
Molecular Formula: C9H10BrFO
Molecular Weight: 233.08 g/mol

1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene

CAS No.: 2383809-36-5

Cat. No.: VC11650525

Molecular Formula: C9H10BrFO

Molecular Weight: 233.08 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene - 2383809-36-5

Specification

CAS No. 2383809-36-5
Molecular Formula C9H10BrFO
Molecular Weight 233.08 g/mol
IUPAC Name 1-bromo-2-ethoxy-4-fluoro-3-methylbenzene
Standard InChI InChI=1S/C9H10BrFO/c1-3-12-9-6(2)8(11)5-4-7(9)10/h4-5H,3H2,1-2H3
Standard InChI Key ANSVGVKSGCPCDS-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1C)F)Br
Canonical SMILES CCOC1=C(C=CC(=C1C)F)Br

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene has the molecular formula C₉H₁₀BrFO and a molar mass of 233.08 g/mol. The IUPAC name reflects its substitution pattern: a bromine atom at position 1, an ethoxy group (-OCH₂CH₃) at position 2, a fluorine atom at position 4, and a methyl group (-CH₃) at position 3. Its structural uniqueness arises from the interplay of electron-withdrawing (Br, F) and electron-donating (ethoxy, methyl) groups, which modulate aromatic reactivity and regioselectivity in reactions.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number2383809-36-5
Molecular FormulaC₉H₁₀BrFO
Molecular Weight233.08 g/mol
SMILESCCOC1=C(C=CC(=C1C)F)Br
InChIKeyANSVGVKSGCPCDS-UHFFFAOYSA-N
PubChem CID162421240

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound are consistent with its structure. For example:

  • ¹H NMR: Signals for ethoxy protons (δ ~1.3–1.5 ppm for CH₃, δ ~3.4–4.0 ppm for OCH₂), aromatic protons (δ ~6.5–7.5 ppm), and methyl groups (δ ~2.3 ppm) .

  • ¹³C NMR: Peaks corresponding to carbons adjacent to electronegative substituents (e.g., C-Br at δ ~105–115 ppm, C-F at δ ~160 ppm) .

Synthesis and Manufacturing

Table 2: Example Reaction Conditions for Brominated Analogues

Starting MaterialReagentSolventTemperatureYield
4-Methoxy-2-methylbenzoic acidBu₄NBr₃, K₃PO₄MeCN100°C98%

Applications in Organic Synthesis

Pharmaceutical Intermediates

The bromine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of biaryl structures common in drug candidates. For instance, coupling with boronic acids could yield derivatives with enhanced bioactivity.

Functional Group Transformations

  • Nucleophilic Substitution: The ethoxy group undergoes hydrolysis to phenols under acidic conditions, while the fluorine atom stabilizes adjacent charges, influencing reaction pathways .

  • Directed Ortho-Metalation: The methyl group directs metalation at specific positions, facilitating regioselective functionalization .

Table 3: Representative Reactions of Brominated Aromatics

Reaction TypeReagentsProductApplication
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Biaryl DerivativesDrug Discovery
HydrolysisH₂SO₄, H₂OPhenol DerivativesPolymer Chemistry

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. Stability studies indicate decomposition under prolonged UV exposure, necessitating amber glass storage.

Hazard Classification

Classified as Hazard Category 3 (GHS), it poses risks of skin/eye irritation and acute toxicity. Safety protocols mandate PPE (gloves, goggles) and fume hood use during handling.

Research Frontiers

Recent studies focus on optimizing its use in:

  • Heterocycle Synthesis: As a precursor to indoles and quinolines via cyclization reactions.

  • Material Science: Incorporation into liquid crystals or organic semiconductors, leveraging its planar aromatic core and substituent effects .

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